1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid
Description
1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 78364-18-8) is an isoquinoline alkaloid isolated from Rubus chingii Hu, a plant known for its bioactive compounds . Structurally, it features a bicyclic isoquinoline core with a phenyl substituent at position 2 and a carboxylic acid group at position 2. Its molecular formula is C16H11NO3 (molecular weight: 265.27 g/mol). This compound is commercially available with a purity of ≥95% and is handled under standard safety protocols (e.g., P201, P210) to avoid ignition hazards .
Properties
IUPAC Name |
1-oxo-2-phenylisoquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-13-9-5-4-8-12(13)14(16(19)20)10-17(15)11-6-2-1-3-7-11/h1-10H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALOZOOEIKLLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions typically involve heating the reactants under reflux to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through several methodologies, including the Ugi multicomponent reaction, which allows for the formation of complex isoquinoline derivatives. The synthesis often involves the reaction of phenyl groups with carboxylic acid derivatives, yielding a variety of substituted isoquinolines that exhibit enhanced biological activity .
Biological Activities
1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid has been studied for its pharmacological properties, which include:
- Anticancer Activity : Research has shown that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, certain derivatives have been identified as selective inhibitors of histone deacetylases (HDACs), which are crucial in cancer progression. One study highlighted the development of an HDAC3 selective inhibitor with potent anticancer activity against various cell lines .
- Antimicrobial Properties : The compound has demonstrated antimicrobial effects against a range of pathogens. A study reported the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives that showed high in vitro inhibition against phytopathogenic organisms like Pythium recalcitrans, indicating potential agricultural applications as antifungal agents .
- Neuroprotective Effects : Isoquinoline derivatives have been explored for their neuroprotective properties. The pharmacophore associated with these compounds is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Study 1: Anticancer Activity
A series of 1-oxo-2-phenyl derivatives were synthesized and tested for their ability to inhibit HDACs. Compound D28 was identified as a lead compound due to its significant selectivity against HDAC3 and its ability to induce apoptosis in cancer cells. The study provided detailed structure-activity relationship (SAR) data that guided further optimization of these compounds .
| Compound | IC50 (µM) | Selectivity | Notes |
|---|---|---|---|
| D28 | 0.51 | HDAC3 | Induces G2/M arrest |
| D29 | 0.35 | HDAC3 | Less effective in solid tumors |
| D30 | 0.40 | HDAC3 | Significant enzyme inhibition |
Case Study 2: Antimicrobial Efficacy
The synthesis of various 3,4-dihydroisoquinolin derivatives led to the discovery of compounds with potent antifungal activity against Pythium recalcitrans. These compounds were optimized through structural modifications at specific sites to enhance their bioactivity .
| Compound | Activity Against Pythium recalcitrans | Structural Modifications |
|---|---|---|
| Compound A | High | N2 substitution |
| Compound B | Moderate | C3 and C4 substitutions |
Mechanism of Action
The mechanism of action of 1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it has been studied as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid . By inhibiting this enzyme, the compound can potentially reduce uric acid levels and alleviate conditions such as gout.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs, their substituents, and molecular properties:
Biological Activity
1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid is a member of the isoquinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables and research findings.
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C17H13NO3 |
| Molecular Weight | 281.29 g/mol |
| IUPAC Name | 1-Oxo-2-phenylisoquinoline-4-carboxylic acid |
| CAS Number | 78364-36-6 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound's lipophilicity allows it to penetrate cell membranes effectively, facilitating its interaction with enzymes and receptors involved in various metabolic pathways.
Antimicrobial Activity
Research has demonstrated that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. In a study evaluating the antibacterial activity of various isoquinoline derivatives, this compound showed promising results against multiple bacterial strains.
Table 1: Antibacterial Activity Comparison
| Compound | MIC (µg/mL) | Tested Strains |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| Ampicillin | 10 | Staphylococcus aureus |
| Gentamicin | 5 | Escherichia coli |
| Ciprofloxacin | 8 | Pseudomonas aeruginosa |
The minimum inhibitory concentration (MIC) values indicate that the compound exhibits comparable antibacterial activity to standard antibiotics like ampicillin and gentamicin .
Anticancer Potential
In addition to its antimicrobial properties, studies have explored the anticancer potential of isoquinoline derivatives. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Evaluation
A case study investigated the effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 20 µM, suggesting that this compound could be a candidate for further development as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for 1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid, and how can reaction conditions be optimized?
While commercial synthesis protocols are not explicitly documented for this compound, analogous dihydroisoquinoline derivatives (e.g., 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid) suggest synthetic strategies involving cyclization of substituted anilines with α-keto acids or via palladium-catalyzed cross-coupling reactions . Optimization may require adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (DMF or toluene), and temperature (reflux conditions). Purity validation via HPLC (≥95%) and spectroscopic characterization (¹H/¹³C NMR) are critical .
Q. How can researchers confirm the structural identity of this compound?
Structural confirmation relies on multi-technique approaches:
- X-ray crystallography : Resolve bond angles and stereochemistry, as demonstrated for structurally related (RS)-2-oxo-4-(1-phenylethylamino)-1,2-dihydroquinoline-3-carboxylic acid .
- NMR spectroscopy : Use 2D techniques (HSQC, HMBC) to assign proton-carbon correlations, particularly for the isoquinoline ring and carboxylic acid moiety .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₆H₁₁NO₃) .
Q. What safety precautions are essential when handling this compound in the laboratory?
Key precautions include:
- PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation . First-aid measures (e.g., eye rinsing for 15 minutes) align with SDS guidelines for structurally similar compounds .
Q. What solvents are suitable for dissolving this compound, and how does pH affect its stability?
Polar aprotic solvents (DMSO, DMF) are effective due to the carboxylic acid and ketone moieties. Aqueous solubility is pH-dependent: deprotonation at alkaline pH (≥8) enhances solubility but may destabilize the lactam ring. Stability studies under varying pH (2–12) using UV-Vis spectroscopy or HPLC are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Yield inconsistencies may arise from:
- Impurity interference : Use preparative HPLC to isolate intermediates and identify byproducts .
- Reaction kinetics : Monitor reaction progress via in situ FTIR or LC-MS to optimize time/temperature .
- Catalyst deactivation : Characterize palladium catalysts with XPS or TEM post-reaction to assess leaching/aggregation .
Q. What mechanistic insights explain the reactivity of the 1-oxo group in nucleophilic substitution reactions?
Computational studies (DFT) on analogous dihydroisoquinolines reveal that the 1-oxo group’s electron-withdrawing nature activates the C-4 position for nucleophilic attack. Substituent effects (e.g., phenyl at C-2) sterically hinder certain pathways, as shown in studies on 6-(4-chlorophenyl)-oxazolo-pyridine derivatives . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is advised .
Q. How does the compound’s stability vary under oxidative stress or photolytic conditions?
Accelerated stability testing (ICH guidelines):
- Oxidative stress : Expose to 3% H₂O₂ and analyze degradation products (e.g., quinoline derivatives) via LC-MS/MS .
- Photolysis : UV irradiation (254 nm) in methanol, followed by NMR to detect ring-opening products . Stabilizers like antioxidants (BHT) or light-resistant packaging may mitigate degradation .
Q. What strategies are effective for resolving racemic mixtures of chiral analogs of this compound?
Q. How can researchers assess the compound’s ecotoxicological impact despite limited data?
Design tiered assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
